L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI)

Vue d'ensemble

Description

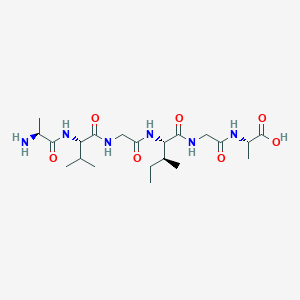

L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) is a peptide compound composed of multiple amino acids It is a sequence of L-Alanine, L-alanyl, L-valyl, glycyl, L-isoleucyl, and glycyl

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The use of bioreactors and fermentation processes can also be explored for the production of peptides in bulk.

Analyse Des Réactions Chimiques

Types of Reactions

L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, if present in the sequence.

Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Various protecting groups and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Applications De Recherche Scientifique

Biochemical Applications

Amino Acid Metabolism

L-Alanine plays a critical role in amino acid metabolism. It is involved in gluconeogenesis and serves as a key substrate for the synthesis of glucose during fasting or intense exercise. Studies indicate that the interconversion between L-alanine and D-alanine via alanine racemase is crucial for microbial growth and peptidoglycan synthesis in bacteria, which is essential for cell wall integrity .

Enzymatic Reactions

The enzymatic activity of alanine racemase facilitates the conversion of L-alanine to D-alanine, impacting bacterial cell wall formation. This process is vital for the survival of gram-positive bacteria in various environments, including high-pressure deep-sea ecosystems .

Nutritional Applications

Enhancement of Nutrient Absorption

Research has shown that L-alanine can enhance sodium absorption in the jejunum, particularly when combined with glucose. This synergy is beneficial for oral rehydration therapies, especially in cases of acute viral diarrhea . The ability of L-alanine to improve nutrient absorption makes it a valuable component in dietary supplements aimed at enhancing gastrointestinal health.

Sports Nutrition

L-Alanine and its derivatives are increasingly used in sports nutrition to improve performance and recovery. Studies suggest that supplementation with β-alanine can enhance physical performance by increasing muscle carnosine levels, which helps buffer acid during high-intensity exercise . While L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) specifically has not been extensively studied in this context, its structural similarity to other performance-enhancing peptides warrants further investigation.

Pharmaceutical Applications

Therapeutic Uses

L-Alanine derivatives have potential therapeutic applications due to their roles in peptide synthesis and drug formulation. For instance, the use of polypeptides like L-alanylleucylmethioninamide has been explored for their hypotensive effects when administered parenterally . These compounds may also exhibit low toxicity profiles, making them suitable candidates for further pharmaceutical development.

Antimicrobial Properties

The role of D-alanine in peptidoglycan synthesis highlights its importance in antimicrobial strategies. Inhibiting alanine racemase activity can disrupt bacterial cell wall formation, presenting a target for new antibiotic therapies .

Material Science Applications

Sorption Properties

Research indicates that dipeptides such as L-alanylleucine exhibit unique sorption properties towards organic vapors. The thermal stability and morphology changes of dipeptide films suggest potential applications in material science, particularly in developing sensors or filters that utilize these characteristics . The ability to tailor these materials for specific environmental interactions could lead to innovative solutions in packaging or environmental remediation.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Takano et al. (2010) | Investigated D- and L-alanine metabolism in bacteria under high-pressure conditions | Implications for microbial ecology and biotechnology |

| Ussing Chambers Experiment | Demonstrated enhanced sodium absorption with L-alanine in jejunal tissues | Potential applications in oral rehydration therapies |

| Sorption Study by MDPI | Analyzed thermal stability and sorption capacity of dipeptide films | Applications in material science for sensor development |

Mécanisme D'action

The mechanism of action of L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the peptide’s interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Alanyl-L-valine: A dipeptide with similar properties but shorter in length.

L-Valyl-L-alanine: Another dipeptide with a different sequence but similar amino acid composition.

L-Alanyl-L-tyrosine: A peptide with different amino acids but similar synthetic and functional properties.

Uniqueness

L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its longer chain length and specific amino acid composition make it suitable for more complex interactions and functions compared to shorter peptides.

Activité Biologique

L-Alanine, a non-essential amino acid, plays a crucial role in various biological processes. Its derivatives, including the compound L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI), exhibit significant biological activities that impact metabolic pathways, protein synthesis, and cellular functions. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Overview of L-Alanine and Its Derivatives

L-Alanine is recognized for its role in protein synthesis and as a precursor for glucose production through gluconeogenesis. It is involved in nitrogen metabolism and serves as a substrate for transamination reactions. The compound L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) is a peptide formed from L-alanine and other amino acids, which may enhance its biological efficacy.

Biological Activities

1. Amino Acid Transport and Absorption

Research indicates that L-alanine enhances sodium absorption in the jejunum, particularly in conditions such as viral diarrhea. In studies involving piglets infected with transmissible gastroenteritis virus (TGE), the addition of L-alanine significantly increased sodium absorption compared to controls, suggesting its potential utility in oral rehydration therapies .

2. Immune Response Modulation

In a multicenter clinical trial, total parenteral nutrition supplemented with alanine-glutamine dipeptide showed a reduction in nosocomial infections among intensive care unit patients. The study highlighted that this supplementation led to fewer episodes of pneumonia and urinary tract infections, indicating that alanine derivatives may play a role in enhancing immune responses during critical illness .

3. Glycine Receptor Agonism

L-Alanine acts as an agonist at inhibitory glycine receptors, contributing to its neuromodulatory effects. This property suggests potential implications for pain management and neuromuscular function . The interaction of alanine with glycine receptors may also influence synaptic transmission and muscle contraction.

Case Studies

Case Study 1: Clinical Application in ICU Patients

A study involving 127 ICU patients assessed the effects of alanine-glutamine dipeptide supplementation on infection rates and glycemic control. Results demonstrated that patients receiving this supplementation had lower rates of infections and required less insulin for similar glycemic levels compared to those receiving standard parenteral nutrition .

Case Study 2: Gastrointestinal Function in Piglets

In experiments with TGE-infected piglets, the addition of L-alanine to glucose solutions resulted in a marked increase in sodium absorption compared to glucose alone. This finding supports the hypothesis that amino acids can enhance nutrient absorption during gastrointestinal distress .

Table 1: Comparison of Infection Rates in ICU Patients

| Group | Nosocomial Pneumonia Episodes | Urinary Tract Infection Episodes | Mean Insulin Dose (IU) |

|---|---|---|---|

| Alanine-Glutamine Supplemented Group | 8.04 | 2.5 | 4.3 |

| Control Group | 29.25 | 16.7 | 4.7 |

Table 2: Sodium Absorption Response in TGE Piglets

| Treatment | Sodium Absorption Increase (%) |

|---|---|

| L-Alanine + D-Glucose | Significantly Higher |

| D-Glucose Alone | Baseline |

Research Findings

Recent studies have demonstrated the importance of amino acid sequences in determining the biological activity of peptides. For instance, L-valyl-L-alanine exhibits greater sorption capacities for organic compounds compared to its counterparts, suggesting that structural variations can significantly influence biological interactions . Additionally, modifications to amino acid synthesis pathways have been explored to enhance production yields under anaerobic conditions, showcasing the versatility of amino acids like L-alanine in biotechnological applications .

Propriétés

IUPAC Name |

(2S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N6O7/c1-7-11(4)17(20(32)24-8-14(28)25-13(6)21(33)34)26-15(29)9-23-19(31)16(10(2)3)27-18(30)12(5)22/h10-13,16-17H,7-9,22H2,1-6H3,(H,23,31)(H,24,32)(H,25,28)(H,26,29)(H,27,30)(H,33,34)/t11-,12-,13-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOCRFBKEXNERP-HLNSEHPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156152 | |

| Record name | L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129426-47-7 | |

| Record name | L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129426477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.